BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for MI-389 in
Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

Compound Name: MI-389
Cat. No.: B10821854
Get Quote
\ J

For Researchers, Scientists, and Drug Development
Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid
growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML
cases involves chromosomal rearrangements of the Mixed Lineage Leukemia (MLL) gene,
which are associated with a poor prognosis. The oncogenic activity of MLL fusion proteins is
dependent on their interaction with the protein menin. MI-389 is a potent and specific small
molecule inhibitor that disrupts the menin-MLL interaction, representing a promising therapeutic
strategy for MLL-rearranged leukemias. By blocking this critical protein-protein interaction, Mi-
389 and similar inhibitors have been shown to downregulate the expression of key downstream
target genes, such as HOXA9 and MEIS1, leading to cell cycle arrest, apoptosis, and myeloid
differentiation.[1][2][3] These application notes provide a summary of the preclinical data and
detailed protocols for utilizing MI-389 to induce differentiation in myeloid leukemia cells.
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The following tables summarize the in vitro activity of menin-MLL inhibitors, including
compounds structurally and functionally related to MI-389. This data highlights their potency
and selectivity for MLL-rearranged leukemia cell lines.

Table 1: In Vitro Inhibitory Activity of Menin-MLL Inhibitors

Compound Target Assay Type IC50 (nM) Reference
Menin-MLL Fluorescence

MI-2-2 _ o 46 [4]
Interaction Polarization
Menin-MLL Fluorescence

MI-463 ) o ~15 [5]
Interaction Polarization
Menin-MLL Fluorescence

MI-503 ] o ~15 [5]
Interaction Polarization
Menin-MLL Fluorescence

MI-1481 ] o 3.6 [5]
Interaction Polarization
Menin-MLL .

MI-3454 ) Not Specified Potent [6]
Interaction

Table 2: Cellular Activity of Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines

Compound Cell Line Genotype Assay Type GI50 (nM) Reference
Growth
MI-503 MV4:11 MLL-AF4 o 250-570 [1]
Inhibition
Various MLL ) Growth
MI-463 ) MLL fusions o 250-570 [1]
cell lines Inhibition
MLL-AF9 Growth N
MI-2-2 MLL-AF9 o Not Specified  [4]
cells Inhibition
Cell Viability
MI-3454 MV-4-11 MLL-AF4 Potent [6]
(MTT)
Cell Viability
MI-3454 MOLM-13 MLL-AF9 Potent [6]
(MTT)
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Signaling Pathways and Experimental Workflows

Mechanism of Action of MI-389

MI-389 functions by competitively binding to menin, thereby disrupting its interaction with MLL
fusion proteins. This disruption leads to the downregulation of downstream target genes critical
for leukemogenesis, such as HOXA9 and MEIS1, which in turn induces differentiation and
apoptosis in leukemia cells.
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MLL Fusion Protein

- Menin-MLL Complex
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,,,,,,,,,,,,,,,,,,, (Proliferation, Survival)
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Click to download full resolution via product page
Caption: Mechanism of MI-389 in myeloid leukemia cells.
Experimental Workflow for Assessing MI-389 Activity

A typical workflow to evaluate the efficacy of MI-389 involves a series of in vitro assays to
determine its effect on cell viability, proliferation, differentiation, and target gene expression.
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Caption: Experimental workflow for MI-389 evaluation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the differentiation-inducing
effects of MI-389 on myeloid leukemia cells.

1. Cell Culture and MI-389 Treatment
e Cell Lines:

o MOLM-13 (MLL-AF9)

o MV4-11 (MLL-AF4)
¢ Culture Medium:

o RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL
penicillin, and 100 pg/mL streptomycin.
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e Culture Conditions:
o Maintain cells in a humidified incubator at 37°C with 5% CO2.

o Subculture cells every 2-3 days to maintain a density between 0.2 x 10"6 and 1 x 10”6
cells/mL.

o MI-389 Preparation and Treatment:
o Prepare a stock solution of MI-389 (e.g., 10 mM in DMSO) and store at -20°C.

On the day of the experiment, dilute the stock solution in the culture medium to the desired

[e]

final concentrations.

[e]

Seed cells at a density of 0.2 x 1076 cells/mL in fresh medium.

o

Add the diluted MI-389 or vehicle control (DMSO) to the cell cultures.

Incubate for the desired time points (e.g., 24, 48, 72, 96 hours).

[¢]

2. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
e Materials:

o 96-well flat-bottom plates

o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

o Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCI)
o Microplate reader
e Protocol:

o Seed 1 x 10" cells in 100 pL of culture medium per well in a 96-well plate.
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o Treat cells with various concentrations of MI-389 and a vehicle control.
o Incubate for the desired time points (e.g., 72 hours).

o Add 10 pL of MTT solution to each well.

o Incubate for 4 hours at 37°C.

o Add 100 pL of solubilization solution to each well and mix thoroughly to dissolve the
formazan crystals.

o Incubate overnight at 37°C.
o Measure the absorbance at 570 nm using a microplate reader.
3. Differentiation Assays
a. Flow Cytometry for CD11b Expression
CD11b is a marker of myeloid differentiation.
e Materials:
o FACS buffer (PBS with 2% FBS)
o APC-conjugated anti-human CD11b antibody
o Isotype control antibody
o Flow cytometer
» Protocol:
o After treatment with MI-389, harvest approximately 0.5 x 1076 cells per sample.
o Wash cells once with cold FACS buffer.

o Resuspend cells in 100 pL of FACS buffer.
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o Add the anti-CD11b antibody or isotype control at the manufacturer's recommended
concentration.

o Incubate for 30 minutes on ice in the dark.

o Wash cells twice with FACS buffer.

o Resuspend cells in 300 pL of FACS buffer.

o Analyze the samples on a flow cytometer.
b. Wright-Giemsa Staining for Morphological Assessment
This stain allows for the visualization of cellular morphology to assess differentiation.
e Materials:

o Microscope slides

o Cytocentrifuge

o Wright-Giemsa stain solution

o Phosphate buffer (pH 6.8)

o Methanol

o Microscope
e Protocol:

Harvest cells after MI-389 treatment.

[¢]

o

Prepare cytospin slides by centrifuging 1 x 1075 cells onto a microscope slide.

[e]

Air dry the slides completely.

Fix the cells with methanol for 1-2 minutes.

o
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o Flood the slide with Wright-Giemsa stain for 3-5 minutes.

o Add an equal volume of phosphate buffer and gently mix by blowing on the slide.
o Incubate for 5-10 minutes.

o Rinse the slide thoroughly with deionized water.

o Air dry and examine under a microscope to observe changes in nuclear and cytoplasmic
morphology indicative of differentiation (e.g., decreased nuclear-to-cytoplasmic ratio,
nuclear condensation, and cytoplasmic granulation).[7][8]

4. Colony-Forming Cell (CFC) Assay

This assay assesses the ability of single cells to proliferate and form colonies, a measure of
their self-renewal capacity, which is typically reduced upon differentiation.

e Materials:

o Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate
cytokines (e.g., SCF, IL-3, IL-6, GM-CSF).

o 35 mm culture dishes.
e Protocol:

o Treat leukemia cells with MI-389 or vehicle control for a predetermined period (e.g., 48-72
hours).

o Wash the cells to remove the compound.

o Resuspend a low number of viable cells (e.g., 500-1000 cells) in the methylcellulose
medium.

o Plate 1.1 mL of the cell suspension into each 35 mm dish in duplicate.

o Incubate in a humidified incubator at 37°C with 5% CO2 for 10-14 days.
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o Count the number of colonies (defined as aggregates of >40 cells) under an inverted
microscope.

5. Quantitative Real-Time PCR (gRT-PCR) for Gene Expression Analysis

This method is used to quantify the expression levels of MLL target genes.

o Materials:

o RNA extraction kit

[e]

cDNA synthesis kit

o

gRT-PCR master mix

[¢]

Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH).

[¢]

Real-time PCR system

e Protocol:

Harvest cells after MI-389 treatment.

o

[¢]

Extract total RNA using a commercial kit according to the manufacturer's instructions.

[e]

Synthesize cDNA from the extracted RNA.

[e]

Perform qRT-PCR using the synthesized cDNA, primers, and master mix.

o

Analyze the data using the AACt method to determine the relative fold change in gene
expression, normalized to the housekeeping gene and the vehicle-treated control.

Conclusion

MI-389 represents a targeted therapeutic approach for AML with MLL rearrangements. The
protocols outlined above provide a framework for researchers to investigate the effects of Ml-
389 on myeloid leukemia cell differentiation and to further elucidate its mechanism of action.
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These studies are crucial for the continued development and clinical translation of menin-MLL
inhibitors as a novel class of anti-leukemic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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